An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichlorobenzenesulfonamide
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichlorobenzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,5-Dichlorobenzenesulfonamide. We delve into the foundational principles and advanced methodologies used to elucidate its three-dimensional architecture, a critical factor influencing its chemical reactivity and potential biological activity. By integrating data from single-crystal X-ray diffraction and computational chemistry, this document offers a detailed perspective for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic efficacy of these molecules is profoundly dictated by their three-dimensional structure and conformational flexibility, which govern their interactions with biological targets.[3] 3,5-Dichlorobenzenesulfonamide (C₆H₅Cl₂NO₂S) serves as a key building block and a subject of study within this class.[4][5] Its substituted phenyl ring provides a model system for investigating the influence of electronic and steric effects on molecular conformation and supramolecular assembly. Understanding the precise arrangement of its atoms, the orientation of its functional groups, and its preferred shapes in different environments is paramount for rational drug design and materials science. This guide will synthesize experimental and theoretical data to construct a detailed model of its structure and behavior.
Elucidation of the Molecular Structure
The definitive chemical structure of 3,5-Dichlorobenzenesulfonamide is established through a combination of spectroscopic and crystallographic techniques. While techniques like NMR, IR, and mass spectrometry confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the most unambiguous and high-resolution data on the solid-state atomic arrangement.[6][7]
Spectroscopic Characterization (Hypothetical Data)
-
¹H NMR: Protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns consistent with a 1,3,5-substitution pattern. The amine (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.
-
¹³C NMR: Signals corresponding to the six aromatic carbons (three unique due to symmetry) and their chemical shifts would confirm the substitution pattern.
-
IR Spectroscopy: Characteristic vibrational bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹), asymmetric and symmetric SO₂ stretches (typically 1330-1125 cm⁻¹), and C-S stretching (800-600 cm⁻¹).[8]
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state at atomic resolution.[9][10] While a crystal structure for the parent 3,5-Dichlorobenzenesulfonamide is not directly found, extensive studies on closely related N-aryl substituted analogs, such as N-(3,5-dichlorophenyl)benzenesulfonamide and N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, provide invaluable and directly transferable insights into the core moiety's geometry and intermolecular interactions.[11][12]
From these analogous structures, we can confidently infer key structural parameters for the 3,5-dichlorobenzenesulfonyl group. The geometry around the sulfur atom is consistently found to be a distorted tetrahedron. The intermolecular forces, particularly hydrogen bonding, are crucial in defining the crystal packing. In many sulfonamide structures, molecules are linked into characteristic motifs, such as chains or centrosymmetric dimers, via N-H···O hydrogen bonds between the sulfonamide's NH donor and an oxygen acceptor from a neighboring molecule.[11][12][13][14]
Table 1: Representative Crystallographic Parameters for N-(Aryl)benzenesulfonamide Analogs
| Parameter | N-(3,5-dichlorophenyl) benzenesulfonamide[11] | N-(3,5-dichlorophenyl)-4- methylbenzenesulfonamide[12] | General Expected Range |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | --- |
| Space Group | P2₁/c | P2₁/c | --- |
| S-O Bond Length (Å) | ~1.43 | 1.435 (3) | 1.42 - 1.45 Å |
| S-N Bond Length (Å) | ~1.63 | 1.633 (4) | 1.61 - 1.65 Å |
| S-C Bond Length (Å) | ~1.76 | ~1.76 | 1.75 - 1.78 Å |
| O-S-O Angle (°) | ~120 | 120.10 (18) | 118 - 122° |
| C-S-N Angle (°) | ~107 | ~107 | 105 - 109° |
| N-H···O H-Bond (Å) | 2.915 (3) | Yes (dimer motif) | 2.8 - 3.1 Å |
Data extracted from published crystallographic information files for closely related structures to provide an authoritative basis for understanding the target molecule.
Conformational Analysis
Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 3,5-Dichlorobenzenesulfonamide, the key degrees of freedom are the rotations around the C-S and S-N bonds.
Solid-State Conformation
In the solid state, the conformation is locked by crystal packing forces. Analysis of related structures reveals that the conformation around the C-SO₂-NH-C segment is critical.[12][14] The torsion angle C(aryl)-S-N-C(aryl) in N-substituted analogs typically adopts a gauche or bent conformation, with values ranging from -55° to 71°.[13][14] This bent geometry is a consistent feature of this class of molecules. The two aromatic rings are significantly tilted relative to each other, with dihedral angles often between 50° and 85°.[11][12]
The supramolecular structure is dominated by N-H···O hydrogen bonds, which often form R²₂(8) ring motifs, creating robust centrosymmetric dimers that serve as the primary building blocks of the crystal lattice.[13][14]
Workflow for Structural Elucidation
The logical flow for determining and analyzing the structure of a molecule like 3,5-Dichlorobenzenesulfonamide is a multi-stage process that integrates synthesis, experimentation, and computation.
Caption: Workflow for Molecular Structure & Conformation Analysis.
Computational Conformational Analysis
To understand the molecule's behavior in solution or the gas phase, where crystal packing forces are absent, computational methods like Density Functional Theory (DFT) are indispensable.[15] DFT allows for the exploration of the potential energy surface by systematically rotating the key bonds (C-S and S-N) to identify stable conformers (energy minima) and the transition states that separate them.[16][17][18]
A typical DFT study would reveal that the lowest energy conformer in the gas phase also exhibits a gauche relationship around the S-N bond, similar to the solid state. This suggests that this bent conformation is an intrinsic electronic preference of the sulfonamide group, rather than solely an artifact of crystal packing. The energy barrier for rotation around the S-N bond can also be calculated, providing insight into the molecule's flexibility at different temperatures.
Intermolecular Hydrogen Bonding
The N-H···O hydrogen bond is the defining intermolecular interaction in the solid state of sulfonamides, leading to predictable supramolecular assemblies.
Caption: Centrosymmetric R²₂(8) Hydrogen-Bonding Dimer Motif.
Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the methodologies used must be robust and well-defined.
Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining a small molecule crystal structure.[9]
-
Crystallization:
-
Dissolve the purified 3,5-Dichlorobenzenesulfonamide in a suitable solvent (e.g., ethanol, acetone).
-
Employ a slow evaporation technique at room temperature over several days to grow single crystals of sufficient size (>0.1 mm) and quality (no visible cracks or imperfections).[11][14]
-
Causality: Slow evaporation is crucial to allow molecules to order themselves into a well-defined, repeating lattice, which is a prerequisite for sharp diffraction.
-
-
Data Collection:
-
Select and mount a suitable crystal on a goniometer head.[6]
-
Place the crystal in a cryostream (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[6]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted spots are recorded by a detector.[10]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods (common for small molecules) to generate an initial electron density map.[10]
-
Build an initial atomic model into the electron density map.
-
Refine the model using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[11]
-
Validation: The quality of the final structure is assessed using metrics like R-factor, goodness-of-fit (S), and residual electron density maps. A low R-factor (<0.06) indicates a good fit.
-
Protocol: DFT Conformational Analysis
This protocol describes a standard procedure for computational conformational analysis.[19]
-
Model Building:
-
Construct the 3D structure of 3,5-Dichlorobenzenesulfonamide using molecular modeling software.
-
-
Conformational Search:
-
Define the rotatable bonds of interest (C-S and S-N).
-
Perform a systematic or stochastic conformational search to generate a wide range of possible conformers.
-
-
Geometry Optimization and Frequency Calculation:
-
For each unique conformer, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15][20]
-
Causality: The choice of functional and basis set is a balance between accuracy and computational cost. B3LYP is a widely used hybrid functional that provides good results for many organic molecules.[19]
-
After optimization, perform a frequency calculation at the same level of theory.
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer). One imaginary frequency indicates a transition state.
-
-
Energy Analysis:
-
Compare the relative energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the population of other low-energy conformers based on the Boltzmann distribution.
-
Conclusion
The molecular architecture of 3,5-Dichlorobenzenesulfonamide is characterized by a distorted tetrahedral sulfur center and a distinct conformational preference. Both solid-state crystallographic data from analogous compounds and theoretical DFT calculations indicate a preference for a gauche or bent conformation around the S-N bond. In the solid state, the supramolecular structure is reliably governed by strong N-H···O hydrogen bonds, which direct the assembly of molecules into well-defined dimeric motifs. This comprehensive understanding of its static and dynamic structural features is fundamental for predicting its physicochemical properties and designing novel derivatives for applications in chemistry and pharmacology.
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